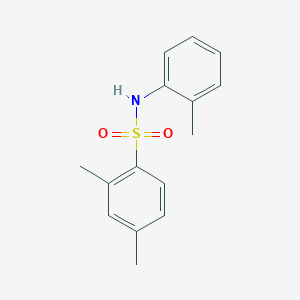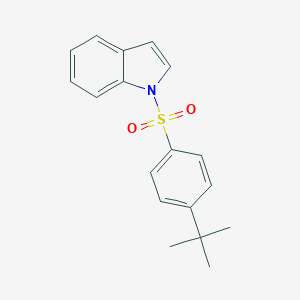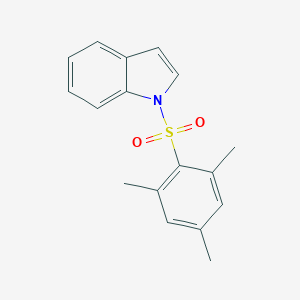
6-Cloro-3-(6-cloro-4-fenilquinolin-2-il)-4-fenil-2-piperidin-1-ilquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . For instance, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis
The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure and substitutions .Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline involves its binding to specific receptors in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes including calcium signaling, protein folding, and apoptosis. It has also been shown to bind to the amyloid-beta peptide, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in the body. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline in lab experiments include its high potency, specificity, and low toxicity. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using this compound include its high cost and the lack of availability of commercial sources.
Direcciones Futuras
There are several future directions for research related to 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and its potential use as a therapeutic agent for various diseases including cancer and Alzheimer's disease. In addition, this compound could be used as a tool for studying protein-protein interactions and as a probe for imaging specific receptors in the body.
Conclusion:
In conclusion, 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline is a synthetic compound that has shown promising results in various studies related to its potential applications in scientific research. This compound has been shown to have high potency, specificity, and low toxicity, making it suitable for in vivo studies. Further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline involves the reaction of 6-chloro-4-phenylquinoline-2-carbaldehyde with 4-phenylpiperidine-2,6-dione in the presence of a catalyst. The resulting compound is then chlorinated to obtain the final product. This synthesis method has been optimized for high yield and purity and has been used in various studies related to this compound.
Aplicaciones Científicas De Investigación
Actividad antibacteriana
Se ha encontrado que los derivados de la quinolina exhiben una actividad antibacteriana significativa . La actividad antimicrobiana de los derivados de la quinolina depende de la sustitución en el anillo de piridina heterocíclico . Los compuestos sintetizados mostraron una buena propiedad antibacteriana similar a la Ampicilina estándar .
Actividad antioxidante
Los derivados de la quinolina también muestran una mayor actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad antimalárica
Se sabe que las quinolinas poseen propiedades antimaláricas . Se utilizan ampliamente en el tratamiento de la malaria, una enfermedad causada por parásitos que ingresan al cuerpo a través de la picadura de un mosquito.
Actividad antifúngica
Se ha encontrado que los derivados de la quinolina poseen propiedades antifúngicas . Se pueden utilizar para tratar una variedad de infecciones fúngicas.
Actividad anticancerígena
Se ha encontrado que los derivados de la quinolina poseen propiedades anticancerígenas . Pueden inhibir el crecimiento de las células cancerosas y tienen aplicaciones potenciales en la terapia contra el cáncer.
Actividad antiviral
Se ha encontrado que los derivados de la quinolina poseen propiedades antivirales . Pueden inhibir la replicación de los virus dentro de los organismos huésped y se utilizan en el tratamiento de infecciones virales.
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27Cl2N3/c36-25-14-16-30-28(20-25)27(23-10-4-1-5-11-23)22-32(38-30)34-33(24-12-6-2-7-13-24)29-21-26(37)15-17-31(29)39-35(34)40-18-8-3-9-19-40/h1-2,4-7,10-17,20-22H,3,8-9,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKLEUSEODKOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-Acetyl-2-methyl-naphtho[1,2-b]furan-5-yl)-2,4-dimethyl-benzenesulfonamide](/img/structure/B406561.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B406562.png)
amino]phenyl 4-chlorobenzoate](/img/structure/B406563.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B406564.png)
![Ethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B406565.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406567.png)

![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406569.png)
![4-chloro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B406574.png)
![4-ethyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B406576.png)